molecular formula C17H17OSi B3204109 Silanol, methyl-1-naphthalenylphenyl-, (1S)- CAS No. 1028-61-1

Silanol, methyl-1-naphthalenylphenyl-, (1S)-

Cat. No.: B3204109
CAS No.: 1028-61-1
M. Wt: 265.40 g/mol
InChI Key: ZFKSUODKKNDTJV-UHFFFAOYSA-N
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Description

Silanol, methyl-1-naphthalenylphenyl-, (1S)-: is a compound characterized by the presence of a silanol group attached to a methyl, 1-naphthalenyl, and phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of silanol compounds typically involves the hydrolysis of organosilanes. For Silanol, methyl-1-naphthalenylphenyl-, (1S)-, the process may involve the hydrolysis of a corresponding chlorosilane precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the hydrolysis process .

Industrial Production Methods: Industrial production of silanol compounds often employs large-scale hydrolysis and condensation reactions. The process involves the use of dichlorosilanes, which are hydrolyzed to form silanols. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Silanol, methyl-1-naphthalenylphenyl-, (1S)-, undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Silanol, methyl-1-naphthalenylphenyl-, (1S)-, is used in the synthesis of advanced materials, including siloxane polymers and hybrid organic-inorganic materials. Its unique reactivity makes it a valuable intermediate in organic synthesis .

Biology and Medicine: In biological research, silanol compounds are explored for their potential as bioactive molecules. They can be used in the development of new drugs and therapeutic agents due to their ability to interact with biological molecules .

Industry: In the industrial sector, silanol compounds are used in the production of adhesives, sealants, and coatings.

Mechanism of Action

The mechanism of action of Silanol, methyl-1-naphthalenylphenyl-, (1S)-, involves its ability to form hydrogen bonds and interact with other molecules through its silanol group. This interaction can lead to the formation of stable complexes and polymers. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

  • Silanol, methylphenyl-, (1S)-
  • Silanol, naphthalenylphenyl-, (1S)-
  • Silanol, methyl-1-naphthalenyl-, (1S)-

Comparison: Silanol, methyl-1-naphthalenylphenyl-, (1S)-, is unique due to the presence of both naphthalenyl and phenyl groups, which impart distinct electronic and steric properties. This makes it more versatile in certain applications compared to other silanol compounds that lack these functional groups .

Properties

InChI

InChI=1S/C17H17OSi/c1-19(18)17(12-5-2-6-13-17)16-11-7-9-14-8-3-4-10-15(14)16/h2-12,18H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFKSUODKKNDTJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C1(CC=CC=C1)C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[Si@@](C1(CC=CC=C1)C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10777610
Record name Hydroxy(methyl)[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]silyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10777610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1028-61-1
Record name Hydroxy(methyl)[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]silyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10777610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Silanol, methyl-1-naphthalenylphenyl-, (1S)-
Reactant of Route 2
Silanol, methyl-1-naphthalenylphenyl-, (1S)-
Reactant of Route 3
Silanol, methyl-1-naphthalenylphenyl-, (1S)-
Reactant of Route 4
Silanol, methyl-1-naphthalenylphenyl-, (1S)-
Reactant of Route 5
Silanol, methyl-1-naphthalenylphenyl-, (1S)-
Reactant of Route 6
Silanol, methyl-1-naphthalenylphenyl-, (1S)-

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